molecular formula C16H18N2O2 B11808760 Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate

Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate

Cat. No.: B11808760
M. Wt: 270.33 g/mol
InChI Key: VYWLUUFTEFKCGC-UHFFFAOYSA-N
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Description

Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate is a nicotinic acid derivative featuring a pyridine core substituted at the 2-position with a methyl group and at the 6-position with a benzyl(methyl)amino moiety. Its molecular formula is C₁₈H₂₁N₂O₂, with a molecular weight of 297.37 g/mol. The compound’s structure combines aromatic and amine functionalities, which influence its physicochemical properties, such as solubility, lipophilicity, and reactivity.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

methyl 6-[benzyl(methyl)amino]-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C16H18N2O2/c1-12-14(16(19)20-3)9-10-15(17-12)18(2)11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3

InChI Key

VYWLUUFTEFKCGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with benzyl(methyl)amine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl(methyl)amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate with structurally related nicotinate and benzoate derivatives, focusing on substituent effects, molecular properties, and analytical characterization.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₈H₂₁N₂O₂ 297.37 6-benzyl(methyl)amino, 2-methyl Tertiary amine; aromatic pyridine core
PRL-8-53 (Methyl 3-{2-[benzyl(methyl)amino]ethyl}benzoate) C₁₈H₂₁NO₂ 283.37 3-benzyl(methyl)aminoethyl, benzoate core Benzoate ester; secondary amine linkage
Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate C₁₅H₁₅ClN₂O₃ 306.74 6-chloro, 4-methoxybenzylamino Electron-withdrawing Cl; methoxybenzyl
Methyl 6-(furan-2-yl)-2-methylnicotinate C₁₂H₁₁NO₃ 217.22 6-furyl, 2-methyl Heteroaromatic furan; smaller molecular size
Methyl 6-(1-acetamido-2-methylpropyl)-2-methylnicotinate (E) C₁₄H₂₀N₂O₃ 264.32 6-acetamido-2-methylpropyl Amide functionality; branched alkyl chain

Key Observations

Substituent Effects on Reactivity and Solubility The benzyl(methyl)amino group in the target compound introduces a bulky, lipophilic substituent, which may enhance membrane permeability but reduce aqueous solubility compared to analogs like the furan-2-yl derivative .

Analytical Characterization NMR Spectroscopy: Methyl 6-(1-acetamido-2-methylpropyl)-2-methylnicotinate (E) exhibits distinct ¹H NMR signals (e.g., δ 6.80 ppm for NH, δ 2.82 ppm for methyl groups) , whereas the target compound’s benzyl(methyl)amino group would show aromatic proton signals near δ 7.0–7.5 ppm and N-methyl peaks around δ 2.5–3.0 ppm. Mass Spectrometry: PRL-8-53 was analyzed via GC-MS and HPLC-TOF, achieving ≥97% purity with a measured mass accuracy of Δppm = -0.4 . Similar methods could be applied to the target compound for verification.

Synthetic Considerations The benzyl(methyl)amino group likely requires reductive amination or nucleophilic substitution for installation, contrasting with the chloro substituent in , which may involve chlorination of a precursor. Amide-containing analogs (e.g., Methyl 6-(1-acetamido-2-methylpropyl)-2-methylnicotinate) utilize coupling reagents like DCC/HOBt, as noted in .

Table 2: Analytical Techniques Applied to Analogous Compounds

Compound Key Analytical Methods Notable Results
PRL-8-53 GC-MS, HPLC-TOF, FTIR-ATR Purity ≥97%; Δppm = -0.4 (HPLC-TOF)
Methyl 6-(1-acetamido-2-methylpropyl)-2-methylnicotinate ¹H NMR (600 MHz, CDCl₃) Confirmed substituent geometry and purity
Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate Not specified CAS and molecular formula verified

Biological Activity

Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound consists of a pyridine ring substituted with a methyl group at the 2-position and a benzyl(methyl)amino group at the 6-position. This structure is believed to contribute significantly to its biological activity, including antimicrobial properties and potential as a selective cyclooxygenase inhibitor.

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 270.33 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activities. Studies have demonstrated its effectiveness against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Results

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Escherichia coli1512
Staphylococcus aureus1810
Candida albicans208
Pseudomonas aeruginosa1415

These results indicate that the compound is particularly effective against Candida albicans, which is known for causing opportunistic infections.

The mechanisms underlying the biological activity of this compound are still under investigation. However, preliminary studies suggest that it may interact with specific biological targets involved in inflammation and microbial resistance pathways. Its potential role as a selective cyclooxygenase inhibitor further underscores its therapeutic promise.

Study on Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized several derivatives of methyl nicotinate and evaluated their antimicrobial properties. Among these, this compound showed superior activity compared to simpler analogs, indicating that the benzyl(methyl)amino substitution enhances its efficacy against microbial pathogens .

Cytotoxicity Assessment

A cytotoxicity study was conducted using Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cell lines. The results indicated that the compound exhibited moderate cytotoxic effects, with IC50 values suggesting potential for further development as an anticancer agent.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
Ehrlich's Ascites Carcinoma25
Dalton's Lymphoma Ascites30

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